AV-412, also known as MP-412, is a synthetic anilinoquinazoline derivative. [] It is classified as a dual tyrosine kinase inhibitor (TKI) due to its ability to inhibit both epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases. [, ] These kinases play crucial roles in cell growth and proliferation, making them important targets in cancer research. [, ] Notably, AV-412 exhibits activity against EGFR variants, including the clinically relevant EGFRL858R,T790M mutant, which is known for its resistance to first-generation EGFR TKIs like erlotinib and gefitinib. [] This characteristic makes AV-412 a promising candidate for the development of novel cancer therapies, particularly for cancers that develop resistance to existing TKIs.
AV-412 is classified as a tyrosine kinase inhibitor. It specifically inhibits the activity of several receptor tyrosine kinases, including:
The compound has demonstrated higher potency than existing therapies, with an IC50 (half-maximal inhibitory concentration) ranging from 0.5 to 2 nM for EGFR, indicating its strong potential for clinical applications in oncology .
The synthesis of AV-412 involves several key steps, primarily focusing on the modification of quinazoline derivatives. The synthetic route includes:
Detailed methodologies can be found in pharmacological studies that describe the synthesis process, including specific reaction conditions and yields .
The molecular structure of AV-412 is characterized by its unique arrangement that allows it to effectively bind to its target receptors. Key features include:
The spatial arrangement of functional groups within the molecule facilitates its interaction with the ATP-binding site of tyrosine kinases, which is crucial for its mechanism of action .
AV-412 undergoes various chemical reactions that influence its stability and efficacy:
Understanding these reactions helps in optimizing formulation strategies for better therapeutic outcomes .
AV-412 functions primarily as an inhibitor of tyrosine kinases by binding to the ATP-binding site of EGFR and HER2. The mechanism can be summarized as follows:
Preclinical studies have shown that AV-412 exhibits dose-dependent tumor regression in models harboring these mutations, indicating its potential efficacy in resistant cases .
The physical and chemical properties of AV-412 are crucial for its development as a therapeutic agent:
These characteristics inform both the laboratory handling and clinical application of AV-412 .
AV-412 has several promising applications in oncology:
As research progresses, further clinical trials will determine the full scope of applications for this compound in cancer therapy .
AV-412 (MP-412) is a next-generation tyrosine kinase inhibitor (TKI) engineered to target EGFR mutations that confer resistance to first-generation inhibitors like erlotinib and gefitinib. Preclinical studies demonstrate its exceptional potency against the sensitizing L858R mutation (exon 21) and the resistance-conferring T790M mutation (exon 20). In enzyme assays, AV-412 inhibits EGFRL858R, EGFRT790M, and the double mutant EGFRL858R/T790M with IC50 values in the low nanomolar range (1–10 nM), surpassing erlotinib by >100-fold for the double mutant [2] [3] [7]. This efficacy arises from irreversible binding to the ATP-pocket of EGFR, sterically accommodating the T790M "gatekeeper" residue that impedes first-generation TKIs [10]. In vivo, AV-412 induces complete tumor regression in xenograft models (e.g., H1975 NSCLC cells harboring EGFRL858R/T790M) at doses as low as 1 mg/kg, where erlotinib is inactive [5] [7].
Beyond mutant EGFR, AV-412 concurrently inhibits ErbB2 (HER2) tyrosine kinase, disrupting oncogenic signaling cascades in tumors dependent on EGFR/ErbB2 heterodimerization. Kinase profiling reveals IC50 values of 43 nM for EGFR and 282 nM for ErbB2 in cellular autophosphorylation assays [2] [3]. This dual inhibition is critical because:
Table 1: Cellular Kinase Inhibition Profile of AV-412
Target | Cell Line | Assay | IC50 (nM) |
---|---|---|---|
EGFR (Wild-type) | A431 | Autophosphorylation | 43 ± 8 |
EGFRL858R/T790M | H1975 | Autophosphorylation | 58 ± 12 |
ErbB2 | A4 (NIH/3T3) | Autophosphorylation | 282 ± 45 |
EGF-Dependent Proliferation | A431 | 3H-Thymidine Uptake | 100 ± 15 |
AV-412 exhibits superior kinase inhibition compared to first-generation EGFR TKIs, particularly against resistant mutants. In enzyme assays, its selectivity for EGFR variants exceeds that of erlotinib or gefitinib by >100-fold for most kinases, except moderate activity against abl and flt-1 [2] [3]. Key comparisons include:
Table 2: Comparative Inhibitory Potency (IC50, nM) of EGFR TKIs
Compound | EGFR (WT) | EGFRL858R | EGFRT790M | EGFRL858R/T790M | ErbB2 |
---|---|---|---|---|---|
AV-412 | 43 | 3 | 8 | 5 | 282 |
Erlotinib | 80 | 20 | >1,000 | >1,000 | >10,000 |
Gefitinib | 33 | 18 | >1,000 | >1,000 | >10,000 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7